molecular formula C13H15NO3 B1308907 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid CAS No. 847588-85-6

4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid

Cat. No. B1308907
CAS RN: 847588-85-6
M. Wt: 233.26 g/mol
InChI Key: XHCKXCXPITWYAM-UHFFFAOYSA-N
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Description

The compound 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid is a derivative of 2,4-dioxobutanoic acid, which is a class of compounds known for their biological activities and potential applications in various fields, including medicine and materials science. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed in these papers offer insights into the chemical behavior and properties that could be extrapolated to 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid.

Synthesis Analysis

The synthesis of related 4-substituted 2,4-dioxobutanoic acids involves the introduction of lipophilic substituents, which have been shown to yield potent inhibitors of glycolic acid oxidase, as seen in the synthesis of compounds with I50 values in the nanomolar range . Similarly, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . These methods suggest that the synthesis of 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid could also involve strategic functionalization of the 4-position on the 2,4-dioxobutanoic acid backbone.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including IR, NMR, and single-crystal X-ray diffraction . These studies reveal that the molecular structure can be significantly influenced by the nature of the substituents, which can lead to different electronic and steric properties. For instance, the presence of an acetylphenyl group leads to specific vibrational wavenumbers and hyper-conjugative interactions .

Chemical Reactions Analysis

The derivatives of 4-substituted 2,4-dioxobutanoic acids have been used to synthesize various heterocyclic compounds, indicating their reactivity and versatility in chemical transformations . The presence of both electrophilic and nucleophilic centers in these molecules allows for a range of chemical reactions, including the formation of heterocycles such as thiadiazolo, imidazole, and pyridazinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of amino groups and other substituents can affect the molecule's polarity, solubility, and thermal stability . The crystal structure analysis provides information on the intermolecular interactions, such as hydrogen bonding, which can dictate the compound's melting point and solubility . Additionally, the nonlinear optical properties of some derivatives indicate potential applications in materials science .

Scientific Research Applications

Synthesis and Characterization

Research on 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid and its derivatives has led to insights into their synthesis, structure, and potential applications in various fields, such as pharmaceuticals, materials science, and organic chemistry. For instance, the synthesis and characterization of these compounds have been explored to understand their properties and reactivity. Studies on similar structures have shown that these compounds exhibit interesting pharmacological activities, including anti-inflammatory and analgesic properties (Rubtsov et al., 2002). Additionally, derivatives of tetronic acid, which share a structural motif with 4-oxobutanoic acid, have been synthesized to study their chemical behavior and potential applications (Prezent & Dorokhov, 2012).

Molecular Docking and Biological Activity

The compound and its analogs have been subject to molecular docking studies to investigate their potential for binding to biological targets. Such studies help in understanding the biological activities of these compounds and their possible therapeutic applications. Comparative studies on derivatives of 4-oxobutanoic acid have been conducted to analyze their spectroscopic and structural properties, offering insights into their reactivity and potential as nonlinear optical materials (Vanasundari et al., 2018).

Nonlinear Optical Applications

The growth and characterization of novel semi-organometallic nonlinear optical crystals incorporating 4-oxobutanoic acid derivatives highlight the potential of these compounds in materials science, particularly in the development of new materials for optical applications. This research indicates that these compounds can exhibit significant nonlinear optical properties, making them candidates for use in optical devices (Vinoth et al., 2020).

Antimicrobial Activity

Some derivatives of 4-oxobutanoic acid have been synthesized and tested for their antimicrobial activity, demonstrating the chemical versatility and potential pharmacological applications of these compounds. Studies have shown that certain derivatives exhibit moderate antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Verma et al., 2003).

properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(6-7-13(16)17)14-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCKXCXPITWYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424251
Record name 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

847588-85-6
Record name 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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